molecular formula C10H15NO2 B2703450 Tert-butyl 1-cyanocyclobutane-1-carboxylate CAS No. 1366068-08-7

Tert-butyl 1-cyanocyclobutane-1-carboxylate

Cat. No.: B2703450
CAS No.: 1366068-08-7
M. Wt: 181.235
InChI Key: ZVJPMDOVKARKBK-UHFFFAOYSA-N
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Description

Tert-butyl 1-cyanocyclobutane-1-carboxylate (CAS: 1366068-08-7) is a cyclobutane derivative featuring a cyano (-CN) group and a tert-butyl ester (-COO-tBu) at the 1-position of the cyclobutane ring. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol (calculated based on structural analysis). The compound’s structure combines steric hindrance from the bulky tert-butyl group with the electron-withdrawing cyano substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-cyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-cyanocyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions, which allows for the smooth oxidation, cleavage, and formation of the desired ester .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate has also been reported to yield high amounts of tert-butyl esters quickly and safely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyanocyclobutanecarboxylic acid tert-butyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The presence of the cyano group and the ester functionality allows for the formation of a tetrahedral intermediate, facilitating various transformations . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl group, which can stabilize or destabilize intermediates in different reactions.

Comparison with Similar Compounds

The following analysis compares tert-butyl 1-cyanocyclobutane-1-carboxylate with structurally related cyclobutane derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Functional Group Variations

(a) tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (CAS: AC258271)

  • Molecular Formula: C11H21NO2
  • Molecular Weight : 199.29 g/mol
  • Key Differences: Replaces the cyano group with an amino (-NH2) group and introduces two methyl (-CH3) groups at the 2-position of the cyclobutane ring.
  • The methyl groups increase steric bulk, possibly reducing reactivity compared to the cyano analogue. Applications may include chiral building blocks for peptidomimetics .

(b) tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

  • Molecular Formula: Not explicitly provided but inferred as C18H25N3O2 (based on structural analysis).
  • Key Differences: Incorporates a diazepane ring (7-membered ring with two nitrogen atoms) and a benzyl substituent. The cyano group is retained but positioned on a larger heterocycle.
  • Implications : The diazepane ring expands the compound’s conformational flexibility, which may enhance binding affinity in drug discovery contexts. The benzyl group adds lipophilicity, influencing membrane permeability .

(c) 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7)

  • Molecular Formula : C9H16O3
  • Molecular Weight : 172.22 g/mol
  • Key Differences: Replaces the cyano group with a carboxylic acid (-COOH) and lacks the ester linkage.
  • Implications: The carboxylic acid group increases acidity (pKa ~4-5), enabling salt formation for improved bioavailability.

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Stability Profile
This compound 193.24 Cyano, tert-butyl ester Moderate in organic solvents (e.g., DCM, THF) Stable under dry, inert conditions; ester group susceptible to hydrolysis under acidic/basic conditions
tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate 199.29 Amino, tert-butyl ester Higher in polar solvents (e.g., MeOH, water) Amino group may oxidize; methyl groups enhance steric protection
3-(tert-Butoxy)cyclobutane-1-carboxylic acid 172.22 Carboxylic acid, tert-butyl ether High in aqueous basic solutions (e.g., NaOH) Carboxylic acid prone to decarboxylation at elevated temperatures

Biological Activity

Tert-butyl 1-cyanocyclobutane-1-carboxylate (CAS No. 1366068-08-7) is a compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies, research articles, and data tables.

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 181.23 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyano-substituted cyclobutane, which contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in the context of drug development and pharmacology. Its structure suggests potential applications in medicinal chemistry, especially as a scaffold for developing bioactive compounds.

1. Antifungal Activity

Research has indicated that compounds with similar structural motifs exhibit antifungal properties. A comparative study involving analogs of known antifungal agents revealed that modifications to the tert-butyl group can significantly affect activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum.

Table 1: Antifungal Activity Comparison

Compound NameStructure TypeActivity (IC50_{50})Reference
ButenafineOriginal25 μM
CF3_3-Cyclobutane AnalogModified30 μM
This compoundTBDTBDTBD

2. Lipophilicity and Metabolic Stability

The lipophilicity of this compound is a critical factor influencing its biological activity. Studies have shown that the presence of the tert-butyl group enhances lipophilicity, which is often correlated with improved membrane permeability and bioavailability.

Lipophilicity Assessment

  • Log D : The partition coefficient log D values indicate that the compound's lipophilicity is favorable for drug-like properties.
  • Metabolic Stability : The metabolic stability of this compound was assessed in vitro, revealing variable results depending on the substituents present. The replacement of the tert-butyl group with other moieties (e.g., CF3_3-cyclobutane) showed both increases and decreases in metabolic stability across different analogs .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several analogs of this compound to evaluate their biological activities. The study focused on:

  • Synthesis Methodology : Utilizing cyclization reactions to form the cyclobutane ring.
  • Biological Testing : Assessing antifungal activity using disk diffusion methods.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the SAR of various derivatives based on the core structure of this compound. The results indicated that:

  • Modifications at the cyano group significantly influenced antifungal potency.
  • The steric bulk of the tert-butyl group was essential for maintaining activity against specific fungal strains.

Properties

IUPAC Name

tert-butyl 1-cyanocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJPMDOVKARKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 2-cyanoacetate (4.0 g, 28.3 mmol), 1,3-dibromopropane (6.29 g, 31.2 mmol) in methyl ethyl ketone (100 ml) was treated with potassium carbonate (11.75 g, 85 mmol). The reaction mixture was heated to 80° C. for 17 h and then NaI (catalyst) (0.21 g, 1.42 mmol) was added. The mixture was heated at 80° C. for 6 days and then allowed to cool to RT. The mixture was filtered through Celite® (filter material) and the filtrate was concentrated in vacuo. Purification by chromatography on silica eluting with 10% EtOAc in iso-hexane afforded the title product as a colourless oil; 1H NMR (400 MHz, CDCl3) δ 2.64 (4H, m), 2.22 (2H, m), 1.53 (9H, s).
Quantity
4 g
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reactant
Reaction Step One
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6.29 g
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reactant
Reaction Step One
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11.75 g
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One
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Quantity
0.21 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

DBU (23.5 mL) was added slowly to a solution of cyano-acetic acid tert-butyl ester (8.84 g) in DMF (100 mL) at rt, followed by addition of 1,3-dibromopropane (13.9 g); then the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight. The reaction was cooled, diluted with EtOAc, then washed with cold water, dil. NaCl solution; EtOAc phase was dried over anhydrous sodium sulfate, filtered, concentrated, the residue was column purified to give title compound (6.58 g). 1H NMR in CDCl3, δ in ppm: 2.8-2.5 (m, 4H), 2.4-2.2 (m, 2H), 1.51 (s, 9H).
Name
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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